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Compound of Interest

Compound Name: RO8191

Cat. No.: B1680706 Get Quote

RO8191 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with essential information and troubleshooting guidance for the investigation of

RO8191, with a particular focus on potential off-target effects.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RO8191?

A1: RO8191 is an orally active, small-molecule agonist of the interferon-α/β receptor 2

(IFNAR2).[1][2][3][4] It directly binds to IFNAR2, initiating a signaling cascade that mimics the

effects of type I interferons.[1][2][3][4] This activation leads to the phosphorylation of Janus

kinase 1 (JAK1) and subsequent phosphorylation and activation of Signal Transducer and

Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[1][5] These activated

STAT proteins, along with IRF9, form the ISGF3 complex, which translocates to the nucleus

and induces the expression of numerous interferon-stimulated genes (ISGs).[5] The products of

these ISGs are responsible for the antiviral and other cellular effects of RO8191.[1][5]

Q2: Is the signaling pathway of RO8191 different from that of endogenous interferons?

A2: Yes, there is a key difference. While endogenous type I interferons require the formation of

a heterodimeric receptor complex of IFNAR1 and IFNAR2 for signaling, RO8191 activity is

dependent on IFNAR2 and its associated kinase JAK1, but is independent of IFNAR1 and its

associated kinase, Tyk2.[1][6][7]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1680706?utm_src=pdf-interest
https://www.benchchem.com/product/b1680706?utm_src=pdf-body
https://www.benchchem.com/product/b1680706?utm_src=pdf-body
https://www.benchchem.com/product/b1680706?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8438353/
https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y/v1
https://www.medchemexpress.com/ro8191.html
https://www.selleckchem.com/products/ro8191.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8438353/
https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y/v1
https://www.medchemexpress.com/ro8191.html
https://www.selleckchem.com/products/ro8191.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8438353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3277087/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3277087/
https://www.benchchem.com/product/b1680706?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8438353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3277087/
https://www.benchchem.com/product/b1680706?utm_src=pdf-body
https://www.benchchem.com/product/b1680706?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8438353/
https://www.researchgate.net/figure/RO8191-activates-a-novel-IFN-like-pathway-a-e-The-inhibition-of-HCV-replicon_fig7_221852548
https://www.researchgate.net/figure/RO8191-activates-JAK-STAT-and-induces-IFN-like-signals-a-The-cytopathic-effect-of_fig5_221852548
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q3: What is the known on-target potency of RO8191?

A3: The on-target potency of RO8191 has been quantified through various assays. The EC50

for its agonistic activity on IFNAR2 is approximately 0.2 µM. Inhibition of hepatitis C virus

(HCV) replicon activity has been observed with an IC50 of 200 nM.[1][3] Surface plasmon

resonance (SPR) analysis has determined the binding affinity (Kd) for the interaction between

RO8191 and the IFNAR2 extracellular domain.

On-Target Binding Affinity of RO8191
Parameter Value Method Reference

Binding Affinity (Kd) ~480-485 nM
Surface Plasmon

Resonance (SPR)
[5]

Q4: What are the known off-target effects of RO8191?

A4: As of the latest review of publicly available literature, there are no specific, quantitative data

detailing the off-target binding profile of RO8191. One study using DNA microarray analysis

indicated that RO8191 did not induce the genes for inflammatory cytokines and chemokines,

suggesting a degree of specificity in its cellular effects beyond direct antiviral ISGs.[7] However,

comprehensive screening against panels of kinases, G-protein coupled receptors (GPCRs), ion

channels, and other common off-target classes has not been published. Therefore, it is

recommended that researchers conducting studies with RO8191 consider performing their own

off-target profiling to fully characterize its selectivity.

Troubleshooting Guide: Investigating Potential Off-
Target Effects
This guide provides a framework for users who wish to investigate the potential off-target

effects of RO8191 in their experimental systems.

Issue: Unexplained or unexpected cellular phenotype observed with RO8191 treatment.

Possible Cause: The observed phenotype may be due to the engagement of RO8191 with

unintended molecular targets (off-target effects).
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Recommended Investigation Strategy:

Kinase Profiling: A broad in vitro kinase screen is a standard approach to identify potential

off-target interactions with protein kinases. This can be performed as a fee-for-service by

numerous contract research organizations.

Receptor Binding Assays: Evaluate the binding of RO8191 against a panel of common

receptor classes (e.g., GPCRs, nuclear receptors).

Cell-Based Thermal Shift Assay (CETSA): This method can identify target engagement in a

cellular context by measuring changes in protein thermal stability upon ligand binding.[8][9]

[10][11] This can provide more physiologically relevant information on potential off-targets.

Experimental Protocols
Below are detailed methodologies for key experiments to investigate the off-target effects of

RO8191.

Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general procedure for an in vitro kinase assay to determine the

inhibitory potential of RO8191 against a panel of kinases.

1. Materials and Reagents:

Purified recombinant kinases of interest.
Known peptide or protein substrate for each kinase.
Adenosine 5'-triphosphate (ATP).
RO8191 stock solution (in 100% DMSO).
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[12]
ATP/MgCl2 kinase buffer (final concentration of 10 mM MgCl2 and 100 µM ATP).[12]
ADP detection kit (e.g., ADP-Glo™ Kinase Assay).
Microplates (e.g., 384-well).

2. Assay Procedure:[13]

Compound Dispensing: Prepare serial dilutions of RO8191 in DMSO. Add a small volume
(e.g., 1 µL) of each dilution to the wells of the microplate. Include DMSO-only wells as a
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vehicle control.
Kinase Addition: Add the diluted kinase solution to each well.
Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature
to allow for compound-kinase interaction.
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP
to each well. The final ATP concentration should be near the Km value for each specific
kinase.
Incubation: Incubate the plate at 30°C for 30-60 minutes. The incubation time should be
optimized to ensure the reaction is in the linear range.
Reaction Termination: Stop the kinase reaction by adding the stop reagent from the ADP
detection kit.
Signal Detection: Add the ADP detection reagent and incubate as per the manufacturer's
instructions. Measure the luminescence or fluorescence using a plate reader.

3. Data Analysis:

Subtract the background signal (from "no kinase" control wells).
Calculate the percentage of inhibition for each concentration of RO8191 relative to the
DMSO control.
Plot the percentage inhibition against the logarithm of the RO8191 concentration and fit the
data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to assess the affinity of RO8191 for a

specific receptor.

1. Materials and Reagents:

Membrane preparation from cells expressing the receptor of interest.
A specific radiolabeled ligand for the receptor (e.g., [³H]-ligand).
Unlabeled standard ligand for determining non-specific binding.
RO8191 stock solution (in DMSO).
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 2 mg/ml BSA, pH 7.4).[14]
Wash buffer (ice-cold assay buffer).
96-well filter plates with glass fiber filters (e.g., GF/C).
Scintillation cocktail.
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2. Assay Procedure:[15]

Assay Setup: In a 96-well plate, set up the following in triplicate:
Total Binding Wells: Add assay buffer, diluted membrane preparation, and a fixed
concentration of the radioligand.
Non-specific Binding (NSB) Wells: Add a saturating concentration of the unlabeled standard
ligand, diluted membrane preparation, and the fixed concentration of the radioligand.
Competition Wells: Add serial dilutions of RO8191, diluted membrane preparation, and the
fixed concentration of the radiolabeled ligand.
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to
reach equilibrium (e.g., 60 minutes).
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester
to separate bound from free radioligand.
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically
bound radioligand.
Counting: Dry the filters, add scintillation cocktail to each well, and count the radioactivity
using a scintillation counter.

3. Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding.
Determine the percentage of specific binding at each concentration of RO8191.
Plot the percentage of specific binding against the logarithm of the RO8191 concentration
and fit the data to a one-site competition curve to determine the IC50 value.
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
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Caption: On-target signaling pathway of RO8191.
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Caption: Workflow for investigating potential off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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